molecular formula C11H13ClNO2PS B094158 4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile CAS No. 19133-28-9

4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile

Cat. No. B094158
CAS RN: 19133-28-9
M. Wt: 289.72 g/mol
InChI Key: VXDNZMSWMZZCTD-UHFFFAOYSA-N
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Description

4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile, also known as O-(2-chloroethyl)-O-(4-nitrophenyl) S-ethyl monothiophosphate, is a chemical compound that has been widely used in scientific research. It is a member of the organophosphate family and is commonly used as an inhibitor of acetylcholinesterase.

Mechanism Of Action

The mechanism of action of 4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile involves the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile increases the levels of acetylcholine in the brain, which can improve cognitive function.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile include increased levels of acetylcholine in the brain, improved cognitive function, and reduced symptoms of neurological disorders. However, it can also have toxic effects on the nervous system, leading to symptoms such as seizures, respiratory failure, and even death.

Advantages And Limitations For Lab Experiments

The advantages of using 4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile in lab experiments include its effectiveness as an inhibitor of acetylcholinesterase and its wide range of applications in scientific research. However, its toxic effects on the nervous system can limit its use in certain experiments and require careful handling and disposal.

Future Directions

For 4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile include further research into its mechanism of action, as well as its potential use in the development of new treatments for neurological disorders. Additionally, research into the development of safer and more effective inhibitors of acetylcholinesterase could lead to the discovery of new compounds with improved therapeutic properties.

Synthesis Methods

The synthesis of 4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile involves the reaction of 4-nitrophenyl chloroformate with ethyl 2-aminoethanethioate, followed by the addition of 2-chloroethyl ethyl sulfide. The resulting product is then treated with sodium hydroxide to obtain 4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile.

Scientific Research Applications

4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile has been extensively used in scientific research as an inhibitor of acetylcholinesterase. It has been shown to be effective in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Additionally, it has been used in the development of pesticides and insecticides.

properties

CAS RN

19133-28-9

Product Name

4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile

Molecular Formula

C11H13ClNO2PS

Molecular Weight

289.72 g/mol

IUPAC Name

4-[2-chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile

InChI

InChI=1S/C11H13ClNO2PS/c1-2-16(17,14-8-7-12)15-11-5-3-10(9-13)4-6-11/h3-6H,2,7-8H2,1H3

InChI Key

VXDNZMSWMZZCTD-UHFFFAOYSA-N

SMILES

CCP(=S)(OCCCl)OC1=CC=C(C=C1)C#N

Canonical SMILES

CCP(=S)(OCCCl)OC1=CC=C(C=C1)C#N

Origin of Product

United States

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